Copper acrylate
Overview
Description
Copper acrylate is a compound with the molecular formula C3H3CuO2 . It is an ester of acrylic acid and its derivatives . The compound is used in various applications such as in the synthesis of polymers .
Synthesis Analysis
This compound can be synthesized through a process involving zinc acrylate or this compound micromolecular monomer. This is followed by radical polymerization in a mixed solvent under the action of an initiator . Another method involves the synthesis of monodisperse sequence defined acrylate oligomers via consecutive single unit monomer insertion reactions .Molecular Structure Analysis
The molecular structure of this compound involves a copper ion located on an inversion center and shows elongated octahedral geometry completed by two coplanar bidentate acrylates . The molecular weight of this compound is 134.601 Da .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can participate in photo-induced copper-mediated polymerization in continuous-flow reactors . Acrylates, including this compound, can react with thiols via two distinct mechanisms: radical mediated thiol–acrylate reaction and thiol–acrylate Michael addition .Physical and Chemical Properties Analysis
This compound has diverse characteristic properties. Acrylates are known for their good impact toughness, transparency, elasticity, and fairly good heat and oil resistance . The glass transition temperature (Tg) of acrylates is usually well below room temperature .Scientific Research Applications
1. Catalyst for Polymerization
Copper(II) gluconate, related to copper acrylate, has been used as a precursor catalyst in the photo-induced living radical polymerization of acrylates. This process is notable for its efficiency in producing well-defined polymers with high end-group fidelity within short reaction times and low dispersity (Nikolaou et al., 2015).
2. Photoinitiators in Polymer Networks
New copper complexes have been studied as photoinitiators in the visible light photoinitiating system for both radical and cationic polymerization. These complexes are effective in forming acrylate/epoxy interpenetrated polymer networks with properties that can be tuned compared to traditional radical polymerization of TMPTA (Mau et al., 2021).
3. Coating Acrylic Fibers
Research has been conducted on coating acrylic fibers with copper sulfide, using a one-step dipping method that significantly reduces electrical resistance, demonstrating potential applications in the field of conductive fibers (Baseri et al., 2007).
4. Synthesis of Sequence-Defined Acrylate Oligomers
Photo-induced copper-mediated radical polymerization has been utilized to synthesize monodisperse sequence-defined acrylate oligomers. This process involves single unit monomer insertion reactions, allowing for precise control over polymer sequence and structure (Vandenbergh et al., 2015).
5. Antimicrobial and Antifouling Properties
Copper nanoparticle/polymer composites have shown antimicrobial activity and potential for use in antibacterial or marine antifouling coatings. These composites exhibit minimal copper ion leaching, making them environmentally friendly alternatives to traditional biocides (Anyaogu et al., 2008).
6. Continuous Radical Polymerization
Copper tubing has beenused as both a reactor and a catalyst source for the continuous controlled radical polymerization of methyl acrylate. This approach demonstrates potential for scaling up the production process, with the added benefits of high polymerization rates, living polymer production, and reduced raw material and purification costs (Chan et al., 2011).
7. Polymer Coating on Copper Substrates
Acrylic coatings on copper substrates have been investigated for their local topographic and electric properties. This research contributes to understanding the behavior of coatings near the glass transition temperature, which is crucial for applications in protective and functional coatings (Szociński & Darowicki, 2014).
8. Mechanically Controlled Radical Polymerization
The use of mechanical force to initiate and control the polymerization of acrylate monomers represents a novel approach in polymer chemistry. This process involves piezochemical reduction of a copper(II) precursor, enabling controlled radical polymerization (Mohapatra et al., 2017).
9. Enhanced Wear Resistance of Polymer Coatings
The incorporation of copper nanoparticles into acrylic coatings has been shown to significantly improve the erosive wear resistance of these coatings. This finding suggests potential applications in enhancing the durability of various coatings (Kotnarowska, 2008).
Mechanism of Action
Target of Action
Copper acrylate, like other copper compounds, primarily targets enzymes and proteins within cells . Copper is an essential nutrient for cellular processes, serving as a constituent element or enzyme cofactor participating in many biochemical pathways . It plays a key role in photosynthesis, respiration, ethylene sensing, and antioxidant systems .
Mode of Action
This compound interacts with its targets primarily through the generation of reactive oxygen species (ROS), which can irreversibly damage membranes . Copper ions released from surfaces can lead to RNA degradation and membrane disruption of enveloped viruses . For fungi, the mechanism involves the physical deterioration of the membrane and copper ion influx .
Biochemical Pathways
This compound affects several biochemical pathways. As a constituent element or enzyme cofactor, copper participates in many biochemical pathways and plays a key role in photosynthesis, respiration, ethylene sensing, and antioxidant systems . Copper ions can also regulate the cellular changes that underlie transitions in cell state .
Pharmacokinetics
It’s known that copper ions can be incorporated into cells via specific transporters, and once inside the cell, they can be sequestered by molecules such as metallothioneins or targeted to utilization pathways by chaperones .
Result of Action
The molecular and cellular effects of this compound’s action are multifaceted. Copper ions found in cell organelles called mitochondria regulate the cellular changes that underlie transitions in cell state . Copper ions can also directly catalyze the oxidation of metabolic molecules, driving the metabolic and epigenetic programming that underlies immune-cell activation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, soil contamination with heavy metals like copper can cause toxic effects on plants, animals, and humans . Copper ions in soil can have pronounced impacts on the structure of the transcriptionally active bacterial community, overruling other environmental factors like season and pH . Therefore, the environmental context is crucial in determining the impact of this compound.
Safety and Hazards
Future Directions
The use of acrylates, including copper acrylate, in dual-curing systems has found widespread use over the years due to their cheap, easily handled, and versatile nature . Future research could focus on further exploring the synthetic scope of photo-induced copper-mediated polymerization in continuous-flow reactors .
Properties
IUPAC Name |
copper;prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H4O2.Cu/c2*1-2-3(4)5;/h2*2H,1H2,(H,4,5);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLSDXJBKRIVFZ-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)[O-].C=CC(=O)[O-].[Cu+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6CuO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70161197 | |
Record name | Copper acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70161197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13991-90-7, 20074-76-4 | |
Record name | Copper acrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013991907 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Copper acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70161197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Copper(2+) acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.534 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Copper acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.343 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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